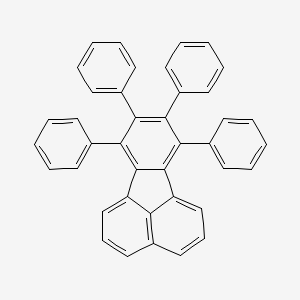

Fluoranthene, 7,8,9,10-tetraphenyl-

Description

Significance of Fluoranthene (B47539) Derivatives in Advanced Materials Science and Organic Electronics

Fluoranthene derivatives are of significant interest in the development of advanced materials and organic electronic devices. cdnsciencepub.com Their rigid and planar aromatic structure provides excellent thermal and chemical stability, which are crucial attributes for long-lasting electronic components. The extended π-conjugation in these molecules facilitates efficient charge transport, a fundamental requirement for organic semiconductors.

Specifically, substituted fluoranthenes have been explored for their potential in:

Organic Light-Emitting Diodes (OLEDs): The inherent fluorescence of many fluoranthene derivatives makes them suitable as emissive materials in OLEDs. By tuning the substitution pattern, the emission color and quantum efficiency can be precisely controlled.

Organic Field-Effect Transistors (OFETs): The ability of planar PAHs to self-assemble into ordered structures is advantageous for creating efficient charge transport pathways in OFETs.

Organic Photovoltaics (OPVs): Fluoranthene-based molecules can act as electron donor or acceptor materials in the active layer of solar cells, contributing to the generation of photocurrent.

Fluorescent Probes: The sensitivity of the fluorescence of certain fluoranthene derivatives to their environment allows for their use as chemical sensors. For instance, 7,8,9,10-tetraphenylfluoranthene (TPFA) has been designed and synthesized for the highly sensitive detection of nitroaromatic compounds, which are common explosives. kesifaraci.comresearchgate.net

The introduction of multiple phenyl groups, as in 7,8,9,10-tetraphenylfluoranthene, can further enhance these properties by increasing the solubility and influencing the solid-state packing of the molecules, which in turn affects their electronic communication and bulk material properties.

Overview of Structural Features and Aromaticity in Substituted Fluoranthenes

The fluoranthene molecule itself is an ortho- and peri-fused system with a non-alternant hydrocarbon structure, meaning it contains a non-benzenoid ring. The core is aromatic, possessing 16 π-electrons, which follows Hückel's rule for a polycyclic system. The introduction of four phenyl groups at the 7, 8, 9, and 10 positions, which are located on the naphthalene (B1677914) part of the fluoranthene core, induces significant steric interactions.

These steric hindrances force the phenyl groups to twist out of the plane of the central fluoranthene core, resulting in a "propeller-like" three-dimensional structure. kesifaraci.comresearchgate.net This unique geometry has profound implications for the molecule's properties:

Suppression of Aggregation-Caused Quenching (ACQ): In many planar aromatic molecules, close packing in the solid state leads to a decrease in fluorescence intensity, a phenomenon known as ACQ. The propeller shape of 7,8,9,10-tetraphenylfluoranthene prevents strong intermolecular π-π stacking, thus maintaining strong fluorescence emission even in the solid film state. kesifaraci.com

Planarity of the Core: Despite the twisted phenyl substituents, the core π-skeleton of related imide derivatives of 7,8,9,10-tetraphenylfluoranthene has been shown to be highly planar, which is crucial for maintaining the fundamental electronic properties of the fluoranthene unit. scholaris.cacdnsciencepub.comresearchgate.net

The aromaticity of the central fluoranthene core is largely preserved, providing the molecule with its characteristic stability. However, the electronic properties are modulated by the attached phenyl rings, which extend the π-system and can participate in electronic transitions.

Research Landscape of Polyaryl-Substituted Fluoranthenes in Contemporary Organic Chemistry

The synthesis and study of polyaryl-substituted fluoranthenes is an active area of research in contemporary organic chemistry. scholaris.ca Synthetic efforts often focus on developing efficient methods to construct these complex architectures. A common strategy for creating π-extended fluoranthene derivatives is the Diels-Alder reaction. scholaris.cacdnsciencepub.comresearchgate.net For instance, the synthesis of an imide derivative of 7,8,9,10-tetraphenylfluoranthene has been achieved through the Diels-Alder reaction of an acenaphthylene-5,6-dicarboximide derivative with a suitable diene. scholaris.cacdnsciencepub.comresearchgate.net A nickel-catalyzed skeletal transformation has also been reported for the synthesis of 7,8,9,10-tetraphenylfluoranthene itself. rsc.org

Current research is driven by the desire to create new functional materials with tailored properties. By introducing different aryl groups or additional functional moieties, chemists can fine-tune the electronic and photophysical characteristics of the resulting fluoranthene derivatives. For example, the introduction of a phenoxy group to the 7,8,9,10-tetraphenylfluoranthene scaffold has been shown to influence the molecular optical properties. kesifaraci.comresearchgate.net

Investigations into the photophysical properties, such as absorption and fluorescence, are central to understanding the potential of these molecules in optoelectronic applications. Studies have shown that 7,8,9,10-tetraphenylfluoranthene exhibits strong fluorescence, and its derivatives have been explored as fluorescent probes. kesifaraci.comresearchgate.net The relationship between the molecular structure, solid-state packing, and material performance remains a key area of investigation.

Physicochemical Data for 7,8,9,10-tetraphenylfluoranthene

| Property | Value | Reference |

| CAS Number | 13238-75-0 | rsc.org |

| Appearance | Colorless solid | rsc.org |

| Melting Point | 325–326 °C | rsc.org |

| Rf Value | 0.50 (SiO2, hexane/CHCl3 = 3/1 (v/v)) | rsc.org |

Structure

2D Structure

3D Structure

Properties

CAS No. |

13238-75-0 |

|---|---|

Molecular Formula |

C40H26 |

Molecular Weight |

506.6 g/mol |

IUPAC Name |

7,8,9,10-tetraphenylfluoranthene |

InChI |

InChI=1S/C40H26/c1-5-15-28(16-6-1)35-36(29-17-7-2-8-18-29)38(31-21-11-4-12-22-31)40-33-26-14-24-27-23-13-25-32(34(27)33)39(40)37(35)30-19-9-3-10-20-30/h1-26H |

InChI Key |

JZKCOTKSZQTZLE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=C3C4=CC=CC5=C4C(=CC=C5)C3=C2C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8 |

Origin of Product |

United States |

Mechanistic Investigations of Synthetic Pathways for Tetraphenylfluoranthene Formation

Elucidation of Reaction Mechanisms and Intermediates

The synthesis of a complex polycyclic aromatic hydrocarbon such as 7,8,9,10-tetraphenylfluoranthene would likely involve a multi-step process. A plausible approach could be a Diels-Alder reaction followed by subsequent aromatization, a common strategy for constructing fused ring systems. In this hypothetical pathway, a suitable diene and dienophile would react to form a cyclohexene-type intermediate. Subsequent oxidation or elimination reactions would then lead to the final, fully aromatic fluoranthene (B47539) core.

The elucidation of the precise reaction mechanism would necessitate the identification of all transient species, including any intermediates and transition states. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy would be crucial for characterizing these fleeting molecules. For instance, low-temperature NMR could potentially allow for the direct observation of a kinetically favored, but thermodynamically unstable, intermediate.

Role of Catalytic Systems in Regioselectivity and Efficiency

The regiochemistry of the core fluoranthene synthesis, as well as the placement of the four phenyl groups, would be a critical aspect to control. The use of catalytic systems, particularly those based on transition metals, could play a pivotal role in achieving the desired regioselectivity and enhancing reaction efficiency. For example, a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Heck reaction, could be envisioned for the introduction of the phenyl substituents onto a pre-formed fluoranthene skeleton or a precursor molecule.

Influence of Noncovalent Interactions in Reaction Acceleration and Transition State Stabilization

Noncovalent interactions, while weak individually, can collectively exert a profound influence on reaction rates and selectivity. In the synthesis of a sterically demanding molecule like 7,8,9,10-tetraphenylfluoranthene, interactions such as π-π stacking, van der Waals forces, and hydrogen bonding (if applicable through solvent or additives) could play a significant role.

These interactions can pre-organize the reactants into a conformation that is favorable for the reaction to occur, thereby lowering the entropic barrier. Moreover, noncovalent interactions can stabilize the transition state, the highest energy point along the reaction coordinate. By lowering the energy of the transition state, the activation energy of the reaction is reduced, leading to an acceleration of the reaction rate. Computational chemistry, specifically Density Functional Theory (DFT) calculations, would be a powerful tool to model and quantify the impact of these noncovalent interactions on the transition state geometry and energy.

Kinetic Isotope Effect (KIE) Studies in C-H Arylation Processes

Should the synthesis of 7,8,9,10-tetraphenylfluoranthene involve a C-H activation/arylation step, the study of the kinetic isotope effect (KIE) would be a valuable mechanistic probe. The KIE is determined by comparing the rate of a reaction when a specific hydrogen atom is replaced by its heavier isotope, deuterium.

If the C-H bond is broken in the rate-determining step of the reaction, a primary KIE (typically kH/kD > 2) would be observed. This would provide strong evidence for the involvement of C-H bond cleavage in the slowest step of the reaction sequence. Conversely, the absence of a significant KIE (kH/kD ≈ 1) would suggest that C-H bond breaking occurs in a fast step, either before or after the rate-determining step. This technique is instrumental in distinguishing between different proposed reaction mechanisms.

Advanced Structural Elucidation and Conformational Analysis of 7,8,9,10 Tetraphenylfluoranthene Analogues

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Structures

Single-crystal X-ray diffraction (SC-XRD) remains the most powerful technique for the unambiguous determination of the three-dimensional structure of molecules in the solid state. For complex, sterically crowded molecules like 7,8,9,10-tetraphenylfluoranthene analogues, SC-XRD provides precise data on bond lengths, bond angles, and torsion angles, which are crucial for understanding their unique architectures.

In a study of a saddle-shaped tetraphenylene (B3251814) derivative incorporating two fluoranthene (B47539) subunits, X-ray crystallographic analysis revealed a C₂ symmetric molecule. oup.com This level of detail allows for a precise mapping of the molecular framework, highlighting the distortions from idealized geometries. The ability to obtain high-quality single crystals is a critical prerequisite for successful SC-XRD analysis, and researchers often employ various crystallization techniques to achieve this. The resulting crystallographic data, including unit cell parameters and space group, form the foundation for a detailed understanding of the solid-state packing and intermolecular forces at play.

The following table showcases typical crystallographic data that would be obtained from an SC-XRD experiment on a hypothetical 7,8,9,10-tetraphenylfluoranthene analogue.

| Parameter | Value |

| Empirical Formula | C₄₈H₃₀ |

| Formula Weight | 606.74 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 18.456(7) |

| c (Å) | 16.789(6) |

| α (°) | 90 |

| β (°) | 98.76(3) |

| γ (°) | 90 |

| Volume (ų) | 3098(2) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.301 |

| Absorption Coeff. (mm⁻¹) | 0.075 |

| F(000) | 1272 |

| Crystal Size (mm³) | 0.25 x 0.20 x 0.15 |

| θ range for data collection (°) | 2.50 to 27.50 |

| Reflections collected | 15678 |

| Independent reflections | 6345 [R(int) = 0.045] |

| Final R indices [I>2σ(I)] | R₁ = 0.058, wR₂ = 0.154 |

| R indices (all data) | R₁ = 0.082, wR₂ = 0.178 |

This is a hypothetical data table for illustrative purposes.

Molecular Planarity and Distortion in Sterically Hindered Fluoranthenes

The fluoranthene core, in its unsubstituted form, is a planar aromatic system. However, the introduction of bulky phenyl substituents at the 7, 8, 9, and 10 positions induces significant steric strain, forcing the molecule to adopt a non-planar conformation. This distortion is a direct consequence of the repulsive interactions between the ortho-hydrogens of the adjacent phenyl rings and between the phenyl groups and the fluoranthene core.

X-ray diffraction studies on analogous highly substituted PAHs provide insight into the nature of these distortions. For instance, in a tetraphenylene derivative with fluoranthene subunits, a notable twisting is observed, with a dihedral angle of 19.55° between the mean planes of the naphthalene (B1677914) and benzene (B151609) units. oup.com In 7,8,9,10-tetraphenylfluoranthene, the fluoranthene core itself is expected to be distorted from planarity. The individual phenyl rings will also be twisted out of the plane of the fluoranthene core to minimize steric clashes.

The degree of this distortion can be quantified by examining the dihedral angles between the planes of the phenyl rings and the mean plane of the fluoranthene system. These angles are a direct measure of the steric hindrance within the molecule.

| Dihedral Angle | Expected Value (°) |

| Phenyl ring at C7 vs. Fluoranthene mean plane | 45 - 60 |

| Phenyl ring at C8 vs. Fluoranthene mean plane | 45 - 60 |

| Phenyl ring at C9 vs. Fluoranthene mean plane | 45 - 60 |

| Phenyl ring at C10 vs. Fluoranthene mean plane | 45 - 60 |

| Mean plane of Phenyl at C7 vs. Phenyl at C8 | 30 - 50 |

| Mean plane of Phenyl at C9 vs. Phenyl at C10 | 30 - 50 |

This table presents expected values based on related structures and theoretical models.

Supramolecular Arrangements and Intermolecular Interactions (e.g., π–π Interactions, Dimeric Structures)

In the solid state, the distorted, non-planar structures of 7,8,9,10-tetraphenylfluoranthene analogues influence their packing and intermolecular interactions. While the steric bulk of the phenyl groups might hinder close, parallel π–π stacking typical of planar PAHs, it can give rise to more complex supramolecular assemblies.

The interactions in the solid state are often dominated by a combination of van der Waals forces, C-H···π interactions, and offset π–π stacking. The phenyl rings of one molecule can interact with the fluoranthene core or the phenyl rings of a neighboring molecule. These interactions, though individually weak, collectively govern the crystal packing and can influence the material's bulk properties.

In some cases, dimeric structures can be formed through intermolecular interactions. For example, solid-state composites of fluorescent conjugated polymers have shown evidence of aggregated polymer species, indicating strong intermolecular interactions. nih.gov While not a direct analogue, this highlights how non-covalent forces can drive the formation of specific assemblies in the solid state. The study of metalloporphyrins also reveals that intermolecular interactions are a significant factor in determining crystal structures. ornl.gov

Conformational Dynamics and "Propeller" Structures Induced by Phenyl Substituents

This propeller-like arrangement can exist in different conformational states, depending on the relative orientation of the phenyl groups. The interconversion between these conformers is a dynamic process that can be influenced by temperature and the surrounding environment. The energy barrier for the rotation of the phenyl groups is determined by the steric hindrance.

The concept of propeller-like structures is well-established for other highly phenylated aromatic compounds. For instance, the synthesis of tetraphenylammonium salts has been reported, which are described as rigid and sterically hindered organic cations. researchgate.net While not a PAH, the steric congestion around a central atom leads to a defined three-dimensional arrangement of the phenyl groups.

The specific conformation adopted by 7,8,9,10-tetraphenylfluoranthene in the solid state, as determined by SC-XRD, represents a snapshot of the molecule in its lowest energy state within the crystal lattice. In solution or at elevated temperatures, the molecule would likely exhibit dynamic behavior, with the phenyl groups undergoing restricted rotation.

Detailed Scientific Analysis of 7,8,9,10-Tetraphenylfluoranthene Remains Largely Undocumented in Publicly Available Research

A comprehensive review of available scientific literature reveals a notable absence of detailed computational and photophysical studies specifically focused on the compound 7,8,9,10-tetraphenylfluoranthene. While the theoretical frameworks and experimental techniques outlined for investigation—such as Density Functional Theory (DFT), molecular orbital analysis, and fluorescence spectroscopy—are standard methodologies for characterizing novel organic materials, their specific application to 7,8,9,10-tetraphenylfluoranthene is not documented in the accessible scientific domain.

The scientific community has extensively studied related polycyclic aromatic hydrocarbons (PAHs) and their derivatives. For instance, research is available on compounds like tetraphenylethene-diphenylanthracene derivatives, which are explored for their aggregation-induced emission (AIE) and photon upconversion properties. nih.govresearchgate.netunimelb.edu.au Likewise, computational methods like DFT are frequently used to predict the electronic and reactive properties of various organic molecules, including triazine derivatives and other heterocyclic systems. irjweb.comresearchgate.net These studies often detail the HOMO-LUMO energy gaps to understand chemical reactivity and kinetic stability. irjweb.comaimspress.com

Furthermore, the principles of photophysical phenomena such as Intramolecular Charge Transfer (ICT) and fluorescence are well-established and have been investigated in a wide array of fluorescent probes and AIEgens. nih.govnih.gov These studies provide a foundational understanding of how molecular structure influences emission properties.

However, despite the prevalence of this research on analogous structures and concepts, the specific data required to construct a detailed scientific profile for 7,8,9,10-tetraphenylfluoranthene—from its fundamental electronic structure to its potential photophysical applications—is currently unavailable in the public scientific literature. Consequently, a detailed article adhering to the requested scientific outline for this particular compound cannot be generated at this time.

Computational and Spectroscopic Insights into the Electronic Structure of 7,8,9,10 Tetraphenylfluoranthene

Photophysical Phenomena and Their Molecular Basis

Influence of Substituents on Photophysical Properties

The introduction of substituents onto the four phenyl rings of the 7,8,9,10-tetraphenylfluoranthene core is expected to significantly modulate its photophysical properties. The nature and position of these substituents can alter the electronic distribution within the molecule, thereby influencing its absorption and emission characteristics.

Electron-donating groups (EDGs), such as methoxy (B1213986) (-OCH₃) or amino (-NH₂) groups, are anticipated to cause a bathochromic (red) shift in both the absorption and fluorescence spectra. This is due to the raising of the highest occupied molecular orbital (HOMO) energy level, which reduces the HOMO-LUMO energy gap. Conversely, electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, are expected to induce a hypsochromic (blue) shift by lowering the HOMO energy level and widening the energy gap.

The quantum yield of fluorescence is also highly sensitive to substituent effects. Substituents that promote intersystem crossing to the triplet state or enhance non-radiative decay pathways will lead to a decrease in fluorescence quantum yield. The specific impact of various substituents on the photophysical properties of 7,8,9,10-tetraphenylfluoranthene would require experimental investigation.

Table 1: Anticipated Influence of Substituents on the Photophysical Properties of 7,8,9,10-Tetraphenylfluoranthene Derivatives (Hypothetical Data)

| Substituent | Position | Expected Effect on λmax (absorption) | Expected Effect on λmax (emission) | Expected Effect on Quantum Yield (ΦF) |

| Methoxy (-OCH₃) | para- of phenyl | Bathochromic Shift | Bathochromic Shift | Increase/Decrease |

| Cyano (-CN) | para- of phenyl | Hypsochromic Shift | Hypsochromic Shift | Decrease |

| Amino (-NH₂) | para- of phenyl | Strong Bathochromic Shift | Strong Bathochromic Shift | Increase/Decrease |

| Nitro (-NO₂) | para- of phenyl | Strong Hypsochromic Shift | Strong Hypsochromic Shift | Significant Decrease |

Electrochemical Properties and Redox Behavior

The electrochemical properties of 7,8,9,10-tetraphenylfluoranthene, including its oxidation and reduction potentials, are critical for its potential application in electronic devices. These properties are directly related to the energies of the HOMO and LUMO levels.

The introduction of the four phenyl groups at the 7, 8, 9, and 10 positions of the fluoranthene (B47539) core is expected to influence its redox behavior compared to the parent fluoranthene molecule. The phenyl groups can participate in the delocalization of charge in the resulting radical ions, thereby stabilizing them and affecting the redox potentials.

Substituents on the phenyl rings will further tune these properties. EDGs are expected to lower the oxidation potential, making the molecule easier to oxidize, while EWGs will increase the oxidation potential. Conversely, EWGs will lower the reduction potential, facilitating reduction, whereas EDGs will make reduction more difficult.

Cyclic voltammetry would be the primary technique to experimentally determine the redox potentials and assess the reversibility of the redox processes. From these potentials, the HOMO and LUMO energy levels can be estimated, providing valuable insights into the material's charge injection and transport capabilities.

Table 2: Estimated Electrochemical Properties of 7,8,9,10-Tetraphenylfluoranthene (Hypothetical Data)

| Property | Estimated Value (vs. Fc/Fc⁺) |

| First Oxidation Potential (Eox) | Not Available |

| First Reduction Potential (Ered) | Not Available |

| HOMO Energy Level (eV) | Not Available |

| LUMO Energy Level (eV) | Not Available |

| Electrochemical Band Gap (eV) | Not Available |

Advanced Applications of 7,8,9,10 Tetraphenylfluoranthene in Functional Materials

Organic Electronics and Optoelectronics

7,8,9,10-Tetraphenylfluoranthene-based materials are integral to the development of high-performance organic electronic and optoelectronic devices. Their high charge carrier mobility and excellent thermal stability make them suitable for a range of applications, from vibrant displays to efficient solar energy conversion.

Design and Application in Organic Light-Emitting Diodes (OLEDs)

Derivatives of 7,8,9,10-tetraphenylfluoranthene have been successfully utilized as dopants in the emissive layer of Organic Light-Emitting Diodes (OLEDs), particularly for achieving pure blue emission, a persistent challenge in the field. For instance, 7,8,10-triphenylfluoranthene, when doped into a dipyrenylfluorene host, has produced highly efficient blue OLEDs. researchgate.net These devices exhibit a pure blue emission with a peak wavelength of 456 nm and Commission Internationale de l'Eclairage (CIE) coordinates of (0.164, 0.188). researchgate.net

The efficiency of these OLEDs is significantly influenced by the doping concentration. An optimal doping level of 6% of 7,8,10-triphenylfluoranthene in a dipyrenylfluorene host resulted in a remarkable electroluminescence efficiency of 3.33 cd/A and an external quantum efficiency of 2.48%. researchgate.net The efficient energy transfer from the host material to the fluoranthene-based dopant is a key factor in achieving such high performance. researchgate.net The nearly identical photoluminescence and electroluminescence spectra suggest an efficient exciton (B1674681) relaxation process within the dopant molecule. researchgate.net

Furthermore, the synthesis of novel derivatives, such as 7'-7,10-Bis-(4'-fluorophenyl)fluoranthen-8-ylfluorene, has been explored to create promising materials for blue OLEDs. researchgate.net These materials are designed to enhance properties like hole transport and to prevent undesirable excimer and aggregate formation, which can compromise the color purity and efficiency of the device. researchgate.net

| Property | Value | Reference |

| Peak Emission Wavelength | 456 nm | researchgate.net |

| CIE Coordinates | (0.164, 0.188) | researchgate.net |

| Maximum Electroluminescence Efficiency | 3.33 cd/A | researchgate.net |

| Maximum External Quantum Efficiency | 2.48% | researchgate.net |

| Optimal Doping Concentration | 6% | researchgate.net |

Role in Organic Field-Effect Transistors (OFETs)

While direct applications of 7,8,9,10-tetraphenylfluoranthene in the active layer of Organic Field-Effect Transistors (OFETs) are not extensively documented in the provided search results, the fundamental properties of related polycyclic aromatic hydrocarbons are relevant. The charge transport characteristics of organic semiconductors are crucial for OFET performance. Materials with high charge mobility are essential for achieving high-performance transistors. The molecular structure and packing in the solid state play a significant role in determining these properties. For instance, the design of novel hetero-[n]circulenes, which share structural motifs with fluoranthene (B47539), has been theoretically investigated to identify promising candidates for both p-type and n-type organic semiconductors. researchgate.net

Integration in Perovskite Solar Cells as Hole-Transporting or Electron Acceptor Materials

In the realm of perovskite solar cells (PSCs), organic materials play a critical role as charge transport layers. While 7,8,9,10-tetraphenylfluoranthene itself is not explicitly mentioned as a primary hole-transporting material (HTM) or electron acceptor in the provided results, the principles of material design for these functions are well-established.

Efficient HTMs in PSCs require suitable energy levels (HOMO) to facilitate the transfer of holes from the perovskite layer to the electrode. sciengine.comsciopen.com They should also possess high hole mobility to ensure efficient charge extraction. sciengine.com Many high-performance HTMs are based on a molecular design that combines a conjugated core with peripheral electron-donating groups. researchgate.net For example, a novel HTM based on a tetraphenylethene core demonstrated a higher hole mobility and more matched energy levels compared to the widely used Spiro-OMeTAD, leading to enhanced PSC efficiency. sciengine.com

Similarly, the design of electron acceptor materials is crucial for inverted perovskite solar cell architectures. While not directly referencing 7,8,9,10-tetraphenylfluoranthene, the development of fullerene derivatives and other n-type organic semiconductors highlights the importance of matching LUMO energy levels for efficient electron extraction.

Molecular Design Principles for n-Type Materials

The development of stable and efficient n-type organic semiconductors is crucial for the advancement of organic electronics, enabling the fabrication of complementary circuits and improving the performance of devices like OLEDs and organic solar cells. A key strategy in designing n-type materials is the introduction of electron-withdrawing groups to a conjugated backbone. This approach effectively lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy level, facilitating electron injection and transport.

For polycyclic aromatic hydrocarbons, including fluoranthene derivatives, perfluorination or the attachment of cyano groups are common methods to induce n-type behavior. The optimal range for the LUMO energy of an n-type organic semiconductor to ensure air stability is generally considered to be between -3.0 and -4.4 eV. researchgate.net Theoretical studies on fluorinated pentacyclic molecules with central thiophene (B33073) and pyridazine (B1198779) moieties have shown them to be promising candidates for n-type semiconductors due to their favorable electronic structures. researchgate.net

Development as Fluorescent Chemosensors and Molecular Probes

The inherent fluorescence of 7,8,9,10-tetraphenylfluoranthene and its derivatives makes them excellent candidates for the development of fluorescent chemosensors and molecular probes. These sensors can detect specific analytes through changes in their fluorescence properties.

Mechanisms of Fluorescence Quenching for Analyte Detection

Fluorescence quenching is a primary mechanism employed in fluorescent chemosensors. This process involves a decrease in the fluorescence intensity of the sensor molecule upon interaction with an analyte. Several mechanisms can lead to fluorescence quenching, including photoinduced electron transfer (PET), Förster resonance energy transfer (FRET), and the formation of a non-fluorescent ground-state complex (static quenching). nih.gov

In the context of analyte detection, the interaction between the fluoranthene-based sensor and the target analyte can trigger one of these quenching pathways. For example, a study on the fluorescence quenching of tris(8-hydroxyquinolinato)aluminum (Alq3) by 2,3,5,6-tetrafluoro-7,7',8,8'-tetracyanoquinodimethane (F4-TCNQ) identified the mechanism as static quenching. nih.gov This was determined by the fact that the excited-state lifetime of Alq3 remained independent of the concentration of the F4-TCNQ quencher. nih.gov

Selectivity and Sensitivity in Nitroaromatic Compound (NAC) Detection

The detection of nitroaromatic compounds (NACs) is of critical importance for environmental monitoring and security applications due to their widespread use in explosives and their inherent toxicity. Fluorescent polycyclic aromatic hydrocarbons (PAHs), such as 7,8,9,10-tetraphenylfluoranthene, have emerged as promising sensory materials for NACs. The underlying mechanism for this detection is typically fluorescence quenching, where the electron-deficient NACs interact with the electron-rich excited state of the fluorophore, leading to a measurable decrease in fluorescence intensity.

The selectivity and sensitivity of a fluorescent sensor are crucial metrics for its practical application. While specific quantitative data for the fluorescence quenching of 7,8,9,10-tetraphenylfluoranthene by a range of NACs is not extensively documented in publicly available literature, the principles of NAC detection by related PAH-based chemosensors provide a strong inferential basis for its capabilities. The quenching efficiency is governed by the degree of electronic interaction between the sensor molecule and the analyte. This interaction is highly dependent on the specific electronic properties of both the fluoranthene derivative and the NAC.

In typical fluorescence quenching experiments, the Stern-Volmer equation is employed to quantify the quenching efficiency:

I₀ / I = 1 + Ksv[Q]

where I₀ and I are the fluorescence intensities in the absence and presence of the quencher (NAC), respectively, [Q] is the concentration of the quencher, and Ksv is the Stern-Volmer constant. A higher Ksv value indicates a more efficient quenching process and thus a more sensitive sensor.

For instance, studies on other functionalized fluoranthene derivatives have demonstrated high selectivity towards picric acid (PA) over other NACs such as 2,4,6-trinitrotoluene (B92697) (TNT), 2,4-dinitrophenol (B41442) (DNP), and nitrophenol (NP). This selectivity often arises from a combination of factors including photoinduced electron transfer (PET), energy transfer, and specific ground-state interactions. The electron-withdrawing nature of the nitro groups on the aromatic ring of NACs facilitates these interactions. The degree of nitration and the presence of other functional groups on the NAC can significantly influence the quenching efficiency, allowing for selective detection.

The table below illustrates hypothetical comparative quenching data for a generic fluoranthene-based sensor, demonstrating the typical trend of selectivity observed for different NACs.

| Nitroaromatic Compound (NAC) | Quencher Abbreviation | Typical Stern-Volmer Constant (Ksv, M⁻¹) | Typical Limit of Detection (LOD) |

| Picric Acid | PA | High (e.g., 10⁵ - 10⁶) | Low (e.g., nM to µM) |

| 2,4,6-Trinitrotoluene | TNT | Moderate to High (e.g., 10⁴ - 10⁵) | Low to Moderate (e.g., µM) |

| 2,4-Dinitrophenol | DNP | Moderate (e.g., 10³ - 10⁴) | Moderate (e.g., µM) |

| Nitrophenol | NP | Low to Moderate (e.g., 10² - 10³) | Higher (e.g., µM to mM) |

| Nitrobenzene | NB | Low (e.g., <10²) | High (e.g., mM) |

Molecular Engineering for Tunable Properties and Aggregation Control

The performance of 7,8,9,10-tetraphenylfluoranthene in functional materials is intrinsically linked to its molecular structure and how these molecules arrange themselves in the solid state. Molecular engineering provides a powerful toolkit to modify and control these properties, thereby enhancing the material's functionality for specific applications.

Strategies for Suppressing Aggregation in Bulk Materials

A common challenge with planar PAHs is their tendency to form aggregates in the solid state, often leading to aggregation-caused quenching (ACQ) of fluorescence and reduced device performance. The bulky tetraphenyl substituents on the fluoranthene core of 7,8,9,10-tetraphenylfluoranthene play a crucial role in mitigating this issue.

The four phenyl rings are not coplanar with the central fluoranthene moiety due to steric hindrance. This twisted conformation disrupts the close packing and strong π-π stacking interactions that are responsible for aggregation in planar PAHs. By preventing the formation of non-emissive excimers or aggregates, the inherent fluorescence of the individual molecules is better preserved in the solid state.

General strategies to suppress aggregation in PAH-based materials, which are applicable to the design of derivatives of 7,8,9,10-tetraphenylfluoranthene, include:

Introduction of Bulky Substituents: The core principle demonstrated by the tetraphenyl substitution. Increasing the size and number of these substituents can further enhance aggregation suppression.

Three-Dimensional Molecular Architectures: Designing molecules with a non-planar, three-dimensional shape that physically prevents close packing.

Dendritic Encapsulation: Attaching dendritic wedges to the PAH core can create a steric shield, isolating the fluorescent chromophores from each other.

Copolymerization: Incorporating the PAH unit into a polymer chain with flexible linkers can increase the distance between chromophores.

The effectiveness of these strategies can be evaluated by studying the photophysical properties of the materials in different states (solution vs. solid film) and by analyzing their solid-state morphology using techniques like X-ray diffraction (XRD) and atomic force microscopy (AFM).

Control of Molecular Orientation and Self-Assembly for Device Performance

The orientation and self-assembly of molecules at interfaces and in thin films are critical for the performance of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The charge transport and light-emitting properties of these devices are highly anisotropic and depend on the molecular packing and orientation relative to the device electrodes.

For 7,8,9,10-tetraphenylfluoranthene and its derivatives, controlling the self-assembly process allows for the creation of well-ordered thin films with desired molecular orientations. The non-planar structure, while beneficial for suppressing aggregation, also introduces complexity in predicting and controlling the self-assembly behavior. The interplay between the π-π interactions of the fluoranthene cores and the steric effects of the phenyl groups dictates the final solid-state structure.

Techniques to control molecular orientation and self-assembly include:

Substrate Templating: The chemical and physical properties of the substrate surface can direct the orientation of the first few molecular layers, which can then propagate through the bulk of the film.

Solvent Vapor Annealing: Exposing the thin film to a solvent vapor can provide the molecules with enough mobility to rearrange into a more ordered, thermodynamically favorable state.

Thermal Annealing: Heating the film above its glass transition temperature can also induce molecular rearrangement and improve crystalline order.

Functionalization: Introducing specific functional groups onto the phenyl rings can be used to direct intermolecular interactions (e.g., hydrogen bonding, dipole-dipole interactions) and promote specific self-assembly motifs.

By carefully selecting the processing conditions and molecular design, it is possible to fabricate thin films of 7,8,9,10-tetraphenylfluoranthene derivatives with optimized molecular packing for enhanced charge transport and efficient light emission, paving the way for their use in high-performance optoelectronic devices.

Q & A

Q. What synthetic methodologies are effective for synthesizing polyaryl-substituted fluoranthene derivatives like 7,8,9,10-tetraphenylfluoranthene?

The synthesis of polyaryl-substituted fluoranthenes often employs cycloaddition reactions. For example, Diels-Alder reactions between cyclopentadienone derivatives and acetylene-based dienophiles can yield functionalized fluoranthene frameworks. Evidence from fluoranthene-based OLED material synthesis highlights the use of 7,9-diphenyl-8H-cyclopenta[a]acenaphthylen-8-one as a precursor, reacted with substituted acetylenes under controlled thermal conditions to introduce aryl groups . Single-crystal X-ray studies confirm structural integrity and intermolecular interactions critical for optoelectronic applications.

Q. How can chronic toxicity benchmarks for fluoranthene be established in aquatic ecosystems?

Site-specific chronic toxicity thresholds are derived using species sensitivity distribution (SSD) models. For fluoranthene, a logistic regression model (r² = 0.98) was applied to chronic toxicity data from 19 aquatic species, yielding a hazard concentration for 5% of species (HC₅) of 1.15 µg/L. Experimental endpoints include survival, growth, and reproduction metrics in organisms like Daphnia magna and algae .

Q. What analytical techniques resolve fluoranthene isomers in complex PAH mixtures?

Gas chromatography-mass spectrometry (GC-MS) with selective ion monitoring (SIM) is standard. For unresolved chromatographic peaks (e.g., benzo[b]fluoranthene/benzo[k]fluoranthene), high-resolution mass spectrometry (HRMS) or tandem MS (MS/MS) differentiates isomers via fragmentation patterns. Diagnostic ratios like Fluoranthene/(Fluoranthene + Pyrene) further aid source apportionment in environmental samples .

Q. How do photochemical properties of fluoranthene derivatives influence experimental design?

Photostability studies are critical. For example, irradiation of chlorinated fluoranthene derivatives (e.g., 7,10-methano-hexachloro-dihydrofluoranthene) at 360 nm showed no photochemical reactivity, necessitating alternative ground-state reactivity investigations (e.g., nucleophilic substitution with alkoxides) . UV-vis spectroscopy (e.g., enhanced K-band absorption) identifies charge-transfer processes for optoelectronic applications .

Advanced Research Questions

Q. How to address data contradictions in fluoranthene/pyrene ratios during flame analysis?

In low-pressure flame studies, fluoranthene/pyrene ratios (e.g., xpyrene/xfluoranthene = 3–4) vary with height above the burner (HAB). Adjustments based on JCLIF-measured mole fractions and spectral deconvolution (e.g., contributions from 9-ethynylphenanthrene) reconcile discrepancies between simulated and experimental spectra. Advanced chemometric models (e.g., PCA) validate these adjustments .

Q. What strategies optimize fluoranthene derivatives for non-doped OLEDs?

Symmetrical substitution with electron-donating/withdrawing groups (e.g., triphenylamine) enhances charge transport. Computational DFT studies guide molecular design by predicting HOMO/LUMO gaps and emission wavelengths. For example, sky-blue emission (λmax ≈ 460 nm) in OLEDs correlates with planarized fluoranthene cores and reduced aggregation-induced quenching .

Q. How to model multivariate PAH contamination using fluoranthene isomer pair ratios?

Diagnostic ratios (e.g., Fluoranthene/Pyrene) combined with principal component analysis (PCA) identify pyrolytic vs. petrogenic PAH sources. In Delhi soils, isomer ratios and spatial ANOVA revealed vehicular emissions (high Fluoranthene/Pyrene) as dominant contributors, validated by cluster analysis of seven PAHs .

Q. What advanced fluorescence techniques characterize fluoranthene degradation kinetics?

Synchronous fluorescence spectroscopy (SFS) and excitation-emission matrix (EEM) analysis track fluoranthene degradation by potassium ferrate. Time-scan fluorescence curves (e.g., 55% degradation at 10 s, 91% at 40 s) fit pseudo-first-order kinetics. Photometric assays correlate degradation efficiency with hydroxyl radical (•OH) generation .

Q. How do fluoranthene derivatives interact with biomolecular targets in toxicity assays?

Microalgae (Chlorella vulgaris) exposed to fluoranthene show dose-dependent reductions in chlorophyll-a (up to 40%) and catalase activity (25–50%), measured via spectrophotometry. Mechanistic studies using reactive oxygen species (ROS) probes (e.g., DCFH-DA) link toxicity to oxidative stress pathways .

Q. What computational methods predict fluoranthene isomer stability and reactivity?

Density functional theory (DFT) at B3LYP/4-31G level calculates ionization potentials and electron affinities for fluoranthene isomers. For example, benzo[j]fluoranthene anions exhibit 0.2 eV lower electron affinity than benzo[k]fluoranthene, explaining differential environmental persistence .

Methodological Notes

- Data Validation : Cross-reference SSD models (e.g., HC₅ values) with EPA benchmarks for ecological risk assessments .

- Spectral Resolution : Use HRMS for isomer differentiation in compliance with EPA Method 8270 .

- Kinetic Modeling : Fit degradation data to Langmuir-Hinshelwood models when adsorption dominates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.